![molecular formula C20H25Cl2N3O2S B1675866 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride CAS No. 1071638-38-4](/img/structure/B1675866.png)
6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Overview
Description
MAC13243 is a small molecule that has garnered significant interest due to its unique antibacterial properties. It is known to selectively inhibit the function of the bacterial lipoprotein targeting chaperone, LolA, which is crucial for the transport of lipoproteins to the outer membrane in Gram-negative bacteria . This specificity makes MAC13243 a promising candidate for developing new antibacterial agents with minimal impact on the commensal gut microbiota .
Mechanism of Action
Target of Action
MAC13243, also known as CS-1183 or MAC13243 HCl, is primarily targeted towards the bacterial lipoprotein targeting chaperone, LolA . LolA is a part of the five-membered Lol (localization of lipoproteins) system, which is responsible for the sorting and transport of lipoproteins to the outer membrane in the majority of Gram-negative bacteria .
Mode of Action
MAC13243 acts as an inhibitor of LolA, thereby interfering with the trafficking of lipoproteins from the inner to the outer membrane of the bacteria . This inhibition disrupts the normal functioning of the bacterial cell, leading to increased permeability of the outer membrane .
Biochemical Pathways
The primary biochemical pathway affected by MAC13243 is the Lol (localization of lipoproteins) system, which is responsible for the transport of lipoproteins to the outer membrane in Gram-negative bacteria . By inhibiting LolA, MAC13243 disrupts this pathway, leading to increased permeability of the outer membrane and potentially affecting other downstream processes .
Pharmacokinetics
It’s known that the compound exhibits concentration-dependent activity, with higher concentrations leading to increased antibacterial effects .
Result of Action
The primary result of MAC13243’s action is an increase in the permeability of the outer membrane of Gram-negative bacteria . This increased permeability makes the bacteria more susceptible to other antibiotics, particularly those with large molecular scaffolds that would otherwise be ineffective .
Action Environment
The action of MAC13243 can be influenced by various environmental factors. For instance, the concentration of the compound plays a significant role in its efficacy, with higher concentrations leading to increased antibacterial effects . .
Biochemical Analysis
Biochemical Properties
MAC13243 interacts with the bacterial lipoprotein targeting chaperone, LolA . LolA is a periplasmic chaperone that plays a crucial role in the trafficking of lipoproteins from the inner to the outer membrane . By inhibiting LolA, MAC13243 disrupts this process, thereby affecting the biochemical reactions within the bacterial cell .
Cellular Effects
The primary cellular effect of MAC13243 is an increase in the permeability of the outer membrane of gram-negative bacteria . This is achieved by inhibiting the function of LolA, which leads to a disruption in the trafficking of lipoproteins . As a result, cells become more permeable to certain molecules and more susceptible to large-scaffold antibiotics .
Molecular Mechanism
MAC13243 exerts its effects at the molecular level by binding to and inhibiting the function of LolA . This inhibition disrupts the normal trafficking of lipoproteins from the inner to the outer membrane, leading to increased permeability of the outer membrane .
Temporal Effects in Laboratory Settings
The effects of MAC13243 have been observed in laboratory settings over time. In studies involving Escherichia coli, it was found that cells became more permeable and more susceptible to large-scaffold antibiotics when exposed to sub-inhibitory concentrations of MAC13243 .
Metabolic Pathways
Its role as an inhibitor of LolA suggests that it may impact the pathways related to lipoprotein trafficking .
Transport and Distribution
MAC13243 is likely transported into bacterial cells where it binds to and inhibits LolA . This disrupts the normal distribution of lipoproteins within the cell, particularly their movement from the inner to the outer membrane .
Subcellular Localization
The subcellular localization of MAC13243 is likely within the periplasmic space of gram-negative bacteria, where LolA is located . By inhibiting LolA, MAC13243 impacts the localization of lipoproteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAC13243 involves a high throughput screening process to identify small molecules that increase the permeability of the outer membrane of Gram-negative bacteria . The compound is synthesized through a series of chemical reactions that involve the formation of thiourea derivatives . The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that develop these compounds.
Industrial Production Methods: Industrial production of MAC13243 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: MAC13243 undergoes several types of chemical reactions, including degradation into active species such as S-(4-chlorobenzyl)isothiourea . This degradation product interacts with the lipoprotein targeting chaperone LolA, inhibiting its function .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of MAC13243 include thiourea derivatives and various solvents and catalysts that facilitate the formation of the desired chemical structures .
Major Products Formed: The major products formed from the reactions involving MAC13243 include its degradation products, such as S-(4-chlorobenzyl)isothiourea, which retain antibacterial activity .
Scientific Research Applications
The compound features a triazine ring that is central to its biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups enhances its lipophilicity and potential interaction with biological targets.
Antibacterial Activity
One of the primary applications of this compound is in the field of antibacterial research . Studies have shown that it exhibits significant inhibitory effects on Gram-negative bacteria by targeting bacterial lipoprotein chaperones such as LolA. This mechanism disrupts bacterial cell wall synthesis and function, making it a promising candidate for developing new antibiotics .
Anticancer Potential
Recent investigations have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells through various pathways. For instance, modifications to its structure have led to derivatives that demonstrate potent activity against HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 1: Antibacterial Efficacy
In a study published in 2020, the antibacterial efficacy of 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine was evaluated against several strains of Gram-negative bacteria. The results indicated a strong correlation between concentration and inhibition zone diameter, suggesting its potential as a lead compound for antibiotic development.
Study 2: Anticancer Activity
A comprehensive study assessed the anticancer effects of various derivatives of this compound on different cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity significantly, indicating that the structural configuration plays a crucial role in its biological activity .
Comparison with Similar Compounds
MAC13243 is unique in its specific inhibition of the LolA protein, which distinguishes it from other antibacterial agents that target different pathways . Similar compounds include thiourea derivatives such as A22, which inhibit the bacterial actin-like protein MreB . While both MAC13243 and A22 share a similar cellular mechanism involving interaction with bacterial proteins, MAC13243’s selectivity for LolA provides a distinct advantage in targeting Gram-negative bacteria .
List of Similar Compounds:- A22 (inhibitor of the bacterial actin-like protein MreB)
- Polymyxins (disrupt the lipopolysaccharide layer)
- Loperamide (dissipates the inner membrane potential)
Biological Activity
The compound 6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine; hydrochloride , also referred to as MAC13243, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antibacterial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H24ClN3O2S
- Molecular Weight : 405.9 g/mol
- IUPAC Name : 6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine
- InChI Key : JRZNGLZDQHVIOO-UHFFFAOYSA-N
MAC13243 acts primarily by inhibiting the bacterial lipoprotein targeting chaperone LolA , which is essential for the transport of lipoproteins to the outer membrane in Gram-negative bacteria. This inhibition disrupts bacterial cell wall integrity and function, leading to increased permeability and susceptibility to other antibiotics.
Antibacterial Activity
Research has demonstrated that MAC13243 exhibits significant inhibitory effects on a range of Gram-negative bacteria. Its effectiveness is particularly noted against:
- Escherichia coli
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
Table 1: Antibacterial Efficacy Against Various Bacteria
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
Case Studies and Research Findings
Several studies have investigated the biological activity of MAC13243:
-
Study on Gram-negative Bacteria :
- A study highlighted that MAC13243 effectively increased the permeability of the outer membrane in Gram-negative bacteria, enhancing the efficacy of co-administered antibiotics such as ampicillin and ciprofloxacin.
- Cytotoxicity Assessment :
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 42 |
MCF-7 | 25 |
HeLa | 57 |
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S.ClH/c1-25-18-8-5-15(11-19(18)26-2)9-10-24-13-22-20(23-14-24)27-12-16-3-6-17(21)7-4-16;/h3-8,11H,9-10,12-14H2,1-2H3,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIDISBDZWDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CNC(=NC2)SCC3=CC=C(C=C3)Cl)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384516 | |
Record name | MAC13243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071638-38-4 | |
Record name | MAC13243 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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